(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C23H22ClN7O and its molecular weight is 447.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2 by fitting into its active site through essential hydrogen bonding . This interaction inhibits the kinase activity of CDK2, thereby disrupting the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Analysis
Biochemical Properties
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation . Additionally, it has been shown to interact with other kinases and proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, the compound exhibits cytotoxic activity by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. The compound’s impact on these pathways results in the inhibition of cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound may modulate the activity of other kinases and transcription factors, further influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound’s cytotoxic effects on cancer cells are time-dependent, with more pronounced effects observed after 24 to 48 hours of treatment. Long-term studies in vivo have indicated potential degradation and metabolism of the compound, which may influence its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve a balance between efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may retain biological activity or undergo further degradation and excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also interact with specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to accumulate in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The compound’s presence in the nucleus allows it to modulate gene expression and influence cellular processes such as DNA replication and repair.
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O/c1-15-11-16(2)13-17(12-15)23(32)30-9-7-29(8-10-30)21-20-22(26-14-25-21)31(28-27-20)19-5-3-18(24)4-6-19/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXBOCTNHTSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.